1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Overview
Description
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride, also known as tramadol hydrochloride, is a synthetic opioid analgesic drug used for the treatment of moderate to severe pain. Tramadol hydrochloride is a centrally acting analgesic that works by binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin in the brain. Tramadol hydrochloride is a widely used drug in the medical field due to its efficacy in treating pain and its low potential for abuse and addiction.
Scientific Research Applications
- Application : It serves as a valuable starting material for the preparation of pharmaceutical compounds. Secondary amines play a crucial role in drug development, including antidepressants, analgesics, and other therapeutic agents .
- Application : Although not directly mentioned in the literature, similar compounds may participate in catalytic protodeboronation reactions, expanding their utility in organic synthesis .
- Application : Researchers can explore enantioselective synthesis routes using 1-Amino-2-(4-methoxyphenyl)-propan-2-ol hydrochloride derivatives. For example, aminooxylation and amination strategies may yield enantiopure products .
Pharmaceutical Synthesis and Drug Development
Catalysis and Protodeboronation
Enantiopure Synthesis Strategies
Mechanism of Action
Target of Action
It is suggested that similar compounds play a significant role in the treatment of depression . They are likely to interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
It is suggested that similar compounds function by correcting the improper release of monoamine neurotransmitters in the central nervous system . This could potentially rectify the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
It is suggested that similar compounds may influence the pathways involving monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Result of Action
It is suggested that similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
properties
IUPAC Name |
1-amino-2-(4-methoxyphenyl)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-10(12,7-11)8-3-5-9(13-2)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDXEEIYACGIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588759 | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride | |
CAS RN |
1172878-66-8 | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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